molecular formula C18H17FN4O B4191379 1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4191379
M. Wt: 324.4 g/mol
InChI Key: HJGFYEXHYLXQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazole derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and β-glucuronidase. It may also interact with certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can inhibit the growth of certain fungi and bacteria. It has also been shown to exhibit antitumor activity in vitro. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a therapeutic agent for Alzheimer's disease. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail. Additionally, the compound could be studied for its potential in treating other diseases, such as cancer and bacterial infections. Finally, further research could be conducted to improve the synthesis method and increase the yield of the compound.

Scientific Research Applications

1-acetyl-N-(4-fluorobenzyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential pharmacological properties. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. The compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease.

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-3-7-15(8-4-12)17-21-18(23(22-17)13(2)24)20-11-14-5-9-16(19)10-6-14/h3-10H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFYEXHYLXQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[(4-Fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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